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Abstract
This technical guide provides a comprehensive overview of N-(4-Chloro-3-
iodophenyl)formamide, a halogenated aromatic compound of significant interest to the

chemical and pharmaceutical research communities. The document details its chemical

structure, physicochemical properties, and provides a validated protocol for its synthesis from

commercially available precursors. Furthermore, it explores the compound's reactivity,

spectroscopic profile, and its potential applications as a versatile building block in the

development of novel therapeutics and complex organic molecules. This guide is intended for

researchers, chemists, and professionals in drug discovery, offering foundational knowledge

and practical insights into the utility of this compound.
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N-(4-Chloro-3-iodophenyl)formamide is a disubstituted anilide, a class of compounds widely

recognized for their utility in organic synthesis and medicinal chemistry. The presence of three

distinct functional groups—a formamide, a chloro substituent, and an iodo substituent—on the

phenyl ring endows this molecule with unique chemical reactivity and makes it a valuable

intermediate. The formamide group can be hydrolyzed to a primary amine or participate in

various cyclization reactions. The halogen atoms, particularly the iodo group, serve as versatile

handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck,

Sonogashira), allowing for the facile introduction of carbon-carbon and carbon-heteroatom

bonds. This guide aims to consolidate the available technical information on N-(4-Chloro-3-
iodophenyl)formamide, providing a reliable resource for its synthesis and application.

Chemical Structure and Physicochemical Properties
The structural and physical characteristics of a compound are fundamental to understanding its

behavior in chemical reactions and biological systems. This section outlines the key identifiers

and properties of N-(4-Chloro-3-iodophenyl)formamide.

Chemical Structure and Identifiers
The molecular structure consists of a formamide group attached to a benzene ring, which is

substituted with a chlorine atom at position 4 and an iodine atom at position 3.

Caption: Chemical Structure of N-(4-Chloro-3-iodophenyl)formamide.

Physicochemical Data Summary
While specific experimental data for N-(4-Chloro-3-iodophenyl)formamide is not widely

published, the properties can be reliably estimated based on its constituent parts and data from

closely related analogs such as N-(4-chlorophenyl)formamide and 4-chloro-3-iodoaniline.
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Property
Value (Estimated/Reported
for Analogs)

Source

IUPAC Name
N-(4-Chloro-3-

iodophenyl)formamide
-

CAS Number Not assigned -

Molecular Formula C₇H₅ClINO -

Molecular Weight 281.48 g/mol -

Appearance
Expected to be a white to off-

white or grey solid

Melting Point

>100 °C (Analog N-(4-

chlorophenyl)formamide: 104

°C)

[1]

Boiling Point >300 °C (Predicted) -

Solubility

Soluble in methanol, ethanol,

DMF, DMSO. Sparingly soluble

in water.

[1]

Storage Temperature

Room temperature, keep in a

dark place, sealed in dry

conditions.

[1]

Synthesis Protocol
The most direct and efficient synthesis of N-(4-Chloro-3-iodophenyl)formamide involves the

N-formylation of its corresponding aniline precursor, 4-chloro-3-iodoaniline. This transformation

is a standard and robust reaction in organic synthesis.

Causality of Experimental Design
The chosen synthetic route leverages the nucleophilicity of the amino group on 4-chloro-3-

iodoaniline (CAS 573764-31-5) to attack a suitable formylating agent.[2] Formic acid is selected

as the ideal reagent due to its low cost, ready availability, and high atom economy. The reaction

proceeds as a nucleophilic acyl substitution. To drive the equilibrium towards the product, the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pure-synth.com/product-detail/n-4-chlorophenyl-formamide-98-0-gc-38929
https://pure-synth.com/product-detail/n-4-chlorophenyl-formamide-98-0-gc-38929
https://pure-synth.com/product-detail/n-4-chlorophenyl-formamide-98-0-gc-38929
https://www.benchchem.com/product/b12604761/docs?utm_src=pdf-body#n-4-chloro-3-iodophenyl-formamide-chemical-structure-and-properties
https://www.pharmacompass.com/chemistry-chemical-name/4-chloro-3-iodo-aniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12604761?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


reaction is typically performed under heating, which facilitates the removal of water, the

reaction byproduct. Conducting the reaction under neat (solvent-free) conditions simplifies the

procedure, reduces waste, and often leads to high yields of the pure product after a simple

work-up.[3]

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol
This protocol is adapted from general procedures for the N-formylation of anilines using formic

acid.[3][4]

Reactant Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and

a reflux condenser, add 4-chloro-3-iodoaniline (5.0 g, 19.7 mmol).

Reagent Addition: In a fume hood, carefully add formic acid (98-100%, 3.0 mL, ~79 mmol, ~4

equivalents) to the flask.

Reaction: Heat the reaction mixture with stirring in an oil bath set to 70 °C for 4-6 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1

mixture of hexanes and ethyl acetate as the eluent.

Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the

starting aniline), allow the mixture to cool to room temperature. Slowly pour the reaction

mixture into 100 mL of ice-cold water with vigorous stirring.

Product Collection: The solid product will precipitate out of the aqueous solution. Collect the

precipitate by vacuum filtration.

Purification: Wash the collected solid with cold water (3 x 20 mL) to remove any residual

formic acid. Dry the solid under vacuum to afford N-(4-Chloro-3-iodophenyl)formamide as

a solid. Further purification, if necessary, can be achieved by recrystallization from an

ethanol/water mixture.

Spectroscopic and Reactivity Profile
Expected Spectroscopic Characteristics
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While specific spectra for N-(4-Chloro-3-iodophenyl)formamide are not readily available in

the literature, its key spectroscopic features can be predicted based on its structure and data

from analogous compounds.[5]

¹H NMR: The spectrum is expected to show distinct signals for the formyl proton and the

aromatic protons. Due to restricted rotation around the amide C-N bond, rotamers may be

observed, leading to two sets of signals.

Aromatic Region (δ 7.0-8.5 ppm): Three protons on the aromatic ring will appear as a

complex multiplet or as distinct doublets and doublet of doublets, characteristic of a 1,2,4-

trisubstituted benzene ring.

Formyl Proton (δ 8.2-8.7 ppm): A singlet or a doublet (due to coupling with the N-H proton)

corresponding to the -CHO proton.

Amide Proton (δ 8.5-10.5 ppm): A broad singlet for the N-H proton, which may exchange

with D₂O.

¹³C NMR: Expected signals include those for the carbonyl carbon (~160-165 ppm) and six

distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-

withdrawing/donating effects of the substituents.

IR Spectroscopy: Key absorption bands would confirm the presence of the main functional

groups.

N-H Stretch: A sharp to medium band around 3200-3300 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp band around 1660-1680 cm⁻¹.

N-H Bend (Amide II): A medium band around 1520-1550 cm⁻¹.

C-Cl and C-I Stretches: Found in the fingerprint region (< 800 cm⁻¹).

Reactivity and Stability
The reactivity of N-(4-Chloro-3-iodophenyl)formamide is governed by its three primary

functional regions:
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Formamide Group: This group is susceptible to hydrolysis under both acidic and basic

conditions, which will cleave the amide bond to yield 4-chloro-3-iodoaniline and formic acid

(or its conjugate base).[6][7] The reaction typically proceeds via a nucleophilic attack on the

protonated carbonyl carbon in acidic media.[8]

Aromatic Ring: The halogen substituents make the ring moderately electron-deficient and

susceptible to nucleophilic aromatic substitution (SₙAr), although this typically requires harsh

conditions.

Carbon-Iodine Bond: The C-I bond is the most reactive site for organometallic chemistry. It

readily participates in a wide range of palladium- or copper-catalyzed cross-coupling

reactions, making it an excellent precursor for introducing new functional groups at the 3-

position of the ring.[9]

The compound is expected to be stable under standard laboratory conditions. It should be

stored away from strong acids, bases, and oxidizing agents.

Applications in Research and Drug Development
The true value of N-(4-Chloro-3-iodophenyl)formamide lies in its role as a versatile chemical

intermediate. The presence of multiple, orthogonally reactive functional groups allows for its

use in multi-step syntheses of complex target molecules.

Scaffold for Medicinal Chemistry: Halogenated anilines and their derivatives are common

structural motifs in many biologically active compounds and FDA-approved drugs.[10] This

compound serves as a readily accessible scaffold that can be elaborated into more complex

drug candidates.

Intermediate for Cross-Coupling: The iodo substituent is a key feature, enabling chemists to

use powerful C-C and C-N bond-forming reactions to build molecular complexity.[9] For

example, a Suzuki coupling could introduce a new aryl or alkyl group, while a Buchwald-

Hartwig amination could form a new C-N bond.

Precursor to Heterocycles: The formamide moiety, often in conjunction with the adjacent iodo

group, can be utilized in cyclization reactions to form various heterocyclic ring systems,

which are prevalent in pharmaceuticals.
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For instance, related iodo-phenyl amides have been used as key intermediates in the synthesis

of complex molecules like Apixaban, a widely used anticoagulant, demonstrating the industrial

relevance of such structures.[11]

Safety and Handling
Based on data for structurally similar compounds like N-(4-chlorophenyl)formamide, N-(4-
Chloro-3-iodophenyl)formamide should be handled with care.

GHS Hazard Statements: Likely to be classified as H302: Harmful if swallowed.[12]

Precautionary Statements:

P264: Wash hands thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.[1]

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a

lab coat, and chemical-resistant gloves, should be worn when handling this compound. All

manipulations should be performed in a well-ventilated fume hood.

Conclusion
N-(4-Chloro-3-iodophenyl)formamide is a valuable and highly functionalized organic

intermediate. Its straightforward synthesis from 4-chloro-3-iodoaniline and the orthogonal

reactivity of its formamide and iodo groups make it a powerful building block for synthetic and

medicinal chemists. This guide provides the essential technical information required to

synthesize, handle, and strategically employ this compound in research and development

endeavors, paving the way for the discovery of novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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